molecular formula C14H16N4O B2771485 1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea CAS No. 2034247-08-8

1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea

Cat. No.: B2771485
CAS No.: 2034247-08-8
M. Wt: 256.309
InChI Key: VYONSOIWUBTYKY-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea is an organic compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science . This specific compound features a bipyridine moiety linked to an ethylurea group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl bipyridine derivatives.

Scientific Research Applications

1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety can also interact with biological targets, such as enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea is unique due to the presence of the ethylurea group, which can impart additional chemical reactivity and biological activity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

1-ethyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-16-14(19)18-9-11-5-7-17-13(8-11)12-4-3-6-15-10-12/h3-8,10H,2,9H2,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYONSOIWUBTYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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